![molecular formula C23H24 B14646086 1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene CAS No. 52006-34-5](/img/structure/B14646086.png)
1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is an organic compound with the molecular formula C22H22 This compound is characterized by its unique structure, which includes a 3-methyl-1,2-phenylene core linked to two ethane-1,1-diyl groups, each of which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene typically involves the reaction of 3-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the 3-methyl-1,2-phenylenediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学研究应用
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1-butene: Similar structure but with a different substitution pattern on the benzene rings.
1,1’-[(1,2-Phenylene)di(ethane-1,1-diyl)]dibenzene: Lacks the methyl group on the phenylene core.
1,1’-[(3-Methyl-1,2-phenylene)di(propane-1,1-diyl)]dibenzene: Contains a propane-1,1-diyl linker instead of ethane-1,1-diyl.
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and physical properties. This structural feature may impart specific steric and electronic effects, making it distinct from other similar compounds.
属性
CAS 编号 |
52006-34-5 |
|---|---|
分子式 |
C23H24 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-methyl-2,3-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24/c1-17-11-10-16-22(18(2)20-12-6-4-7-13-20)23(17)19(3)21-14-8-5-9-15-21/h4-16,18-19H,1-3H3 |
InChI 键 |
OGSGOPULONUTGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
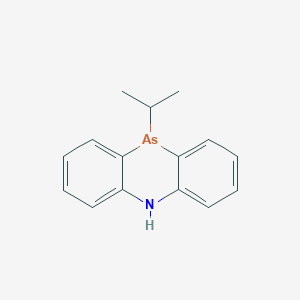
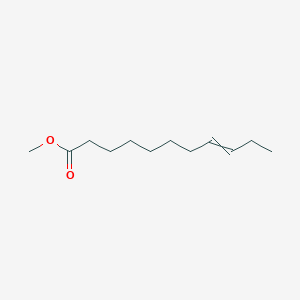
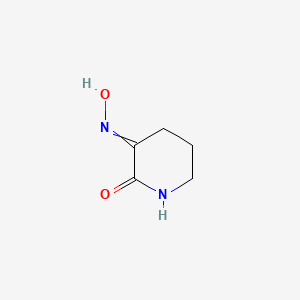
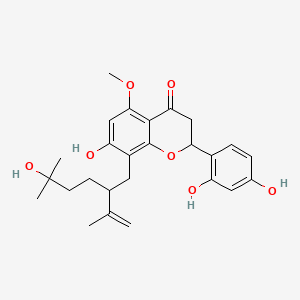
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

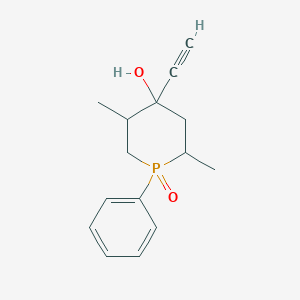

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
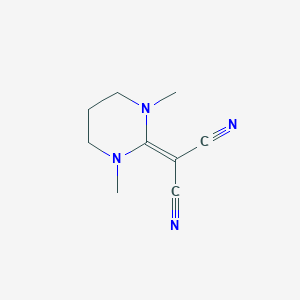
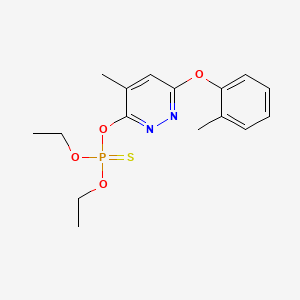

![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
